4-(3-Chloro-4-fluorophenoxy)-2-methylphenylamine
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Description
4-(3-Chloro-4-fluorophenoxy)-2-methylphenylamine, or 4-CFPMA, is an organic compound with a variety of uses in the scientific community. It is a derivative of phenylamine, a type of aromatic amine, and contains a chloro-fluoro-phenoxy group. 4-CFPMA has been studied extensively in recent years, and its applications in scientific research have been found to be quite versatile.
Scientific Research Applications
1. Use in Monoamine Oxidase A Inhibition
A study by Ohmomo et al. (1991) explored the synthesis of analogues of clorgyline, including compounds related to 4-(3-Chloro-4-fluorophenoxy)-2-methylphenylamine. These analogues demonstrated high inhibitory potency and selectivity towards monoamine oxidase A (MAO-A), suggesting potential applications in functional studies of MAO-A in the brain using imaging techniques like PET and SPECT (Ohmomo et al., 1991).
2. Role in Nonlinear Optics
Research by Boese et al. (2002) discussed the crystal structures and packing of materials including this compound-related compounds. These structures are significant in the field of nonlinear optics (NLO) due to their noncentrosymmetric nature and potential applications in technologies like second harmonic generation (SHG) (Boese et al., 2002).
3. Implications in Synthesis of Radiopharmaceuticals
A study by Ross et al. (2011) highlighted the synthesis of no-carrier-added 4-[18F]Fluorophenol from compounds structurally related to this compound. This synthesis is crucial for creating complex radiopharmaceuticals, indicating its importance in nuclear medicine and diagnostic imaging (Ross et al., 2011).
4. Application in Ferroelectric Liquid Crystals
The synthesis and characterization of ferroelectric liquid crystals (FLCs) involving derivatives of this compound were explored in a study by Dingemans et al. (1998). These FLCs have potential applications in display technologies and optoelectronic devices (Dingemans et al., 1998).
properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-6-9(3-5-13(8)16)17-10-2-4-12(15)11(14)7-10/h2-7H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZXEBQBYAKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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